molecular formula C23H19BrN4O3 B3212744 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 1105223-13-9

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B3212744
CAS No.: 1105223-13-9
M. Wt: 479.3
InChI Key: BVKOONKPYQOTFE-UHFFFAOYSA-N
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Description

This compound features a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group, coupled to an N-(2,4-dimethylphenyl)acetamide moiety. The dimethylphenyl acetamide substituent may influence steric bulk and solubility.

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-14-5-10-19(15(2)12-14)25-20(29)13-28-11-3-4-18(23(28)30)22-26-21(27-31-22)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKOONKPYQOTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound's structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the bromophenyl and dimethylphenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others, often with IC50 values in the micromolar range .
    • A study highlighted that certain oxadiazole derivatives demonstrated selective cytotoxicity against tumor cells while sparing non-tumor cells .
  • Antimicrobial Properties :
    • Compounds featuring the oxadiazole moiety have been reported to possess antibacterial and antifungal activities. For example, studies have shown that similar oxadiazole derivatives exhibit moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria .
    • The minimum inhibitory concentrations (MICs) for these compounds ranged significantly across different bacterial strains, indicating their potential as antimicrobial agents .
  • Anti-inflammatory Effects :
    • Some oxadiazole derivatives have been noted for their anti-inflammatory properties. These compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), which are critical in the synthesis of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsKey Findings
AnticancerVarious 1,2,4-oxadiazole derivativesSignificant cytotoxicity against multiple cancer cell lines with IC50 values < 100 µM .
AntimicrobialOxadiazole derivativesMIC values ranging from 4.69 to 156.47 µM against various bacterial strains .
Anti-inflammatorySelected oxadiazole compoundsInhibition of COX enzymes leading to reduced inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting key enzymes involved in cancer progression and inflammation.
  • Interference with Cell Signaling Pathways : The compound may disrupt various signaling pathways that are crucial for cell proliferation and survival in cancer cells.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial membranes or inhibit essential cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Research

highlights piroxicam-derived HIV integrase (IN) inhibitors (e.g., compounds 13d, 13l, 13m) with EC50 values of 20–25 µM and selectivity indices (SI) >25. While the target compound shares an acetamide backbone, its 1,2,4-oxadiazole-pyridinone core differs significantly from piroxicam’s benzothiazine scaffold. Docking studies in suggest that piroxicam analogs mimic raltegravir’s binding to IN, implying that the target compound’s oxadiazole group could similarly engage catalytic residues. However, the bromophenyl group may enhance hydrophobic interactions compared to smaller substituents in the piroxicam series .

Heterocyclic Acetamide Derivatives

lists compounds like 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide, which replaces oxadiazole with a triazole ring. The fluorophenyl substituent in ’s compound reduces steric hindrance compared to the target’s 2,4-dimethylphenyl group, which may affect binding pocket compatibility .

Stereochemical and Substitutent Variations

details stereoisomeric acetamides with 2,6-dimethylphenoxy and tetrahydropyrimidinone groups. The 2,4-dimethylphenyl group in the target may offer a balance between lipophilicity and steric effects compared to bulkier substituents in ’s molecules .

Data Table: Key Comparative Features

Compound/Feature Core Structure Key Substituents Biological Activity (EC50) Selectivity Index (SI)
Target Compound 1,2,4-oxadiazole-pyridinone 4-bromophenyl, 2,4-dimethylphenyl Not reported Not reported
Piroxicam Analogs (13d, 13l, 13m) Benzothiazine Variable aryl groups 20–25 µM >26
Compound 1,2,4-triazole 4-bromophenyl, 2-fluorophenyl Not reported Not reported

Research Implications and Hypotheses

  • However, the dimethylphenyl acetamide could increase cytotoxicity, reducing SI.
  • Synthetic Feasibility : Unlike ’s microbial-derived compounds (e.g., milbemycin), the target compound is likely synthesized via heterocyclic coupling, prioritizing scalability .
  • Optimization Strategies : Introducing polar groups (e.g., replacing bromine with fluorine) could balance lipophilicity and solubility, as seen in ’s fluorophenyl derivatives .

Q & A

Basic Question: What is the optimal synthetic route for preparing this compound, and what reaction conditions are critical for high yield?

Answer:
The synthesis involves a multi-step approach:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of a hydrazide precursor with a nitrile oxide under reflux in anhydrous DMF .
  • Step 2: Coupling the oxadiazole intermediate with a 2-oxopyridin-1(2H)-yl moiety using a base (e.g., K₂CO₃) in acetonitrile at 80°C .
  • Step 3: Acetamide formation via nucleophilic substitution with N-(2,4-dimethylphenyl)acetamide in the presence of a coupling agent (e.g., HATU) .
    Critical Conditions:
  • Maintain anhydrous conditions during cyclization to avoid hydrolysis .
  • Optimize reaction time (typically 12–24 hours) to prevent over-oxidation of intermediates .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features confirm its structure?

Answer:

  • ¹H/¹³C NMR:
    • Aromatic protons on the 4-bromophenyl group appear as a doublet at δ 7.5–7.8 ppm (J = 8.5 Hz) .
    • The 2-oxopyridinone ring shows a singlet for the NH proton at δ 10.2–10.5 ppm .
  • Mass Spectrometry (HRMS):
    • Molecular ion peak [M+H]⁺ at m/z 527.8 (C₂₄H₂₀BrClN₄O₃) confirms molecular weight .
  • IR Spectroscopy:
    • Stretching vibrations at 1680 cm⁻¹ (C=O of acetamide) and 1230 cm⁻¹ (C-O of oxadiazole) .

Advanced Question: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

  • Step 1: Validate assay conditions (e.g., pH, serum protein binding) to rule out false negatives in vitro .
  • Step 2: Perform pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) to identify bioavailability issues .
  • Step 3: Use isotopic labeling (e.g., ¹⁴C-acetamide) to track compound distribution in vivo .
    Example: Inconsistent cytotoxicity data may arise from poor solubility; use co-solvents (e.g., DMSO/PBS) at <0.1% v/v to mitigate artifacts .

Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies targeting the oxadiazole moiety?

Answer:

  • Strategy 1: Replace the 4-bromophenyl group with electron-withdrawing substituents (e.g., 4-CF₃) to enhance electrophilic reactivity .
  • Strategy 2: Introduce methyl groups at the pyridinone C4/C6 positions to evaluate steric effects on target binding .
  • Methodology:
    • Synthesize analogs via parallel synthesis .
    • Test inhibitory activity against kinase targets (e.g., EGFR, IC₅₀ values) using fluorescence polarization assays .

Advanced Question: How can researchers address discrepancies in NMR data caused by tautomeric equilibria?

Answer:

  • Approach 1: Acquire variable-temperature NMR (VT-NMR) to observe tautomer interconversion (e.g., pyridinone ⇌ pyridinol) .
  • Approach 2: Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to stabilize specific tautomeric forms .
  • Example: A singlet at δ 6.2 ppm in DMSO-d₆ may split into multiplets in CDCl₃ due to solvent-dependent equilibrium .

Advanced Question: What experimental design is optimal for evaluating the compound’s stability under physiological conditions?

Answer:

  • Design:
    • Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours .
    • Monitor degradation via HPLC-MS/MS, focusing on hydrolysis of the acetamide bond .
  • Key Parameters:
    • Half-life (t₁/₂) in plasma: <2 hours suggests rapid metabolism .
    • Identify degradants (e.g., free 2,4-dimethylaniline) using high-resolution mass spectrometry .

Advanced Question: How can computational methods guide the optimization of this compound’s selectivity for kinase targets?

Answer:

  • Method 1: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with ATP-binding pockets .
  • Method 2: Use molecular dynamics simulations (AMBER force field) to assess conformational stability over 100 ns trajectories .
  • Validation:
    • Compare predicted vs. experimental IC₅₀ values for analogs with modified oxadiazole substituents .

Advanced Question: What are the critical challenges in scaling up the synthesis from milligram to gram scale?

Answer:

  • Challenge 1: Exothermic reactions during oxadiazole cyclization require controlled cooling (0–5°C) to prevent decomposition .
  • Challenge 2: Column chromatography becomes impractical; switch to recrystallization (solvent: ethyl acetate/hexane) for purification .
  • Solution: Optimize stoichiometry (e.g., 1.2 equivalents of HATU) to minimize side products in large batches .

Basic Question: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Precautions:
    • Use PPE (gloves, goggles) due to potential skin/eye irritation .
    • Work in a fume hood to avoid inhalation of fine powders .
  • First Aid:
    • In case of contact, rinse skin with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced Question: How can researchers validate the compound’s mechanism of action using orthogonal assay platforms?

Answer:

  • Assay 1: Fluorescence-based thermal shift assay (TSA) to measure target protein stabilization .
  • Assay 2: Surface plasmon resonance (SPR) to quantify binding kinetics (kₐ, k𝒹) .
  • Correlation: Cross-validate IC₅₀ values from cell-based assays (e.g., MTT) with SPR-derived K𝒹 values to confirm target engagement .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide

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